(1-Benzylpiperidin-4-yl)boronic acid is classified as an organoboron compound, specifically a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions, including cross-coupling reactions.
The synthesis of (1-Benzylpiperidin-4-yl)boronic acid can be achieved through several methods, primarily involving the reaction of piperidine derivatives with boron reagents. Common synthetic routes include:
The molecular structure of (1-Benzylpiperidin-4-yl)boronic acid includes a piperidine ring substituted at one nitrogen with a benzyl group and a boronic acid functional group. The key structural features include:
This compound's molecular formula can be represented as CHBNO, and its molecular weight is approximately 217.07 g/mol.
(1-Benzylpiperidin-4-yl)boronic acid participates in several important chemical reactions:
The mechanism of action for (1-Benzylpiperidin-4-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and its role in cross-coupling reactions:
(1-Benzylpiperidin-4-yl)boronic acid exhibits several notable physical and chemical properties:
The applications of (1-Benzylpiperidin-4-yl)boronic acid span various fields:
(1-Benzylpiperidin-4-yl)boronic acid (CAS: 1251537-48-0) represents an emerging scaffold in medicinal chemistry that combines the unique reactivity of boronic acids with the privileged pharmacological profile of the 1-benzylpiperidine moiety. This hybrid structure exemplifies modern strategies in targeted drug design, leveraging synergistic physicochemical properties to address complex biological targets. With 97% purity available for research use [3], it serves as a critical building block for developing novel therapeutic agents, particularly in neurological and oncological domains.
Boronic acids (–B(OH)₂) have transitioned from synthetic tools to privileged pharmacophores due to their exceptional capacity for reversible covalent interactions with biological nucleophiles. Key properties driving their pharmaceutical relevance include:
Table 1: Approved Boronic Acid-Containing Therapeutics
Drug (Year Approved) | Structure | Primary Target | Clinical Indication |
---|---|---|---|
Bortezomib (2003) | Dipeptidyl boronic acid | Proteasome | Multiple myeloma |
Ixazomib (2015) | Peptidic boronate | Proteasome | Multiple myeloma |
Vaborbactam (2017) | Cyclic boronic acid | β-Lactamases | Resistant bacterial infections |
The tetrahedral boronate anion formed at physiological pH acts as a transition-state analog for hydrolytic enzymes, achieving inhibition constants (Kᵢ) in the nanomolar range [5] [6]. For (1-benzylpiperidin-4-yl)boronic acid, this reactivity profile suggests potential for targeting serine hydrolases or proteases in the CNS or oncology space.
The 1-benzylpiperidine scaffold contributes critical pharmacophoric elements that complement boronic acid reactivity:
Table 2: Key Molecular Properties of (1-Benzylpiperidin-4-yl)boronic Acid
Property | Value/Descriptor | Significance |
---|---|---|
Molecular formula | C₁₂H₁₈BNO₂ | MW = 219.10 g/mol |
LogP (calculated) | ~2.1 | Moderate lipophilicity for membrane permeation |
Hydrogen bond acceptors | 3 (B(OH)₂ + N) | Solubility and target engagement |
Hydrogen bond donors | 2 (-B(OH)₂) | Aqueous solubility and protein binding |
Rotatable bonds | 3 | Conformational flexibility |
Boron hybridization | sp²/sp³ pH-dependent | Tunable electrophilicity |
Hybridization of this motif creates a bifunctional compound: the boronic acid engages targets via reversible covalent bonds, while the benzylpiperidine moiety provides spatial orientation and ancillary non-covalent interactions (e.g., hydrophobic packing, cation-π) for enhanced selectivity [3] [6].
The convergence of piperidine and boronic acid chemistries represents a deliberate strategy to overcome limitations of monofunctional agents:
Table 3: Evolution of Boronic Acid-Containing Scaffolds in Drug Development
Generation | Representative Agents | Structural Features | Limitations Addressed |
---|---|---|---|
Peptidic (2000s) | Bortezomib, Ixazomib | Peptide-backbone linked –B(OH)₂ | Low oral bioavailability |
Heterocyclic (2010s) | Vaborbactam | Cyclic boronate with non-peptide core | Stability, synthetic complexity |
Hybrid scaffolds (Present) | (1-Benzylpiperidin-4-yl)boronic acid | Fused piperidine/boronic acid | BBB penetration, tissue selectivity |
Future trajectories include exploiting dynamic covalent chemistry for stimuli-responsive prodrugs and leveraging the boron neutron capture therapy (BNCT) potential of ¹⁰B-enriched analogs [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7